6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine 6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine
Brand Name: Vulcanchem
CAS No.: 1354819-36-5
VCID: VC2881358
InChI: InChI=1S/C13H10ClF3N2O/c1-7-9(6-12(14)19-18-7)10-5-8(13(15,16)17)3-4-11(10)20-2/h3-6H,1-2H3
SMILES: CC1=NN=C(C=C1C2=C(C=CC(=C2)C(F)(F)F)OC)Cl
Molecular Formula: C13H10ClF3N2O
Molecular Weight: 302.68 g/mol

6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine

CAS No.: 1354819-36-5

Cat. No.: VC2881358

Molecular Formula: C13H10ClF3N2O

Molecular Weight: 302.68 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine - 1354819-36-5

Specification

CAS No. 1354819-36-5
Molecular Formula C13H10ClF3N2O
Molecular Weight 302.68 g/mol
IUPAC Name 6-chloro-4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methylpyridazine
Standard InChI InChI=1S/C13H10ClF3N2O/c1-7-9(6-12(14)19-18-7)10-5-8(13(15,16)17)3-4-11(10)20-2/h3-6H,1-2H3
Standard InChI Key YETKXYDWPRKFRK-UHFFFAOYSA-N
SMILES CC1=NN=C(C=C1C2=C(C=CC(=C2)C(F)(F)F)OC)Cl
Canonical SMILES CC1=NN=C(C=C1C2=C(C=CC(=C2)C(F)(F)F)OC)Cl

Introduction

Chemical Properties and Structure

Basic Chemical Properties

6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine is characterized by its molecular formula C₁₃H₁₀ClF₃N₂O and has a molecular weight of 302.68 g/mol. The compound is identified by CAS number 1354819-36-5 and has a specific IUPAC name that describes its exact structural arrangement. The key chemical properties are summarized in Table 1 below.

Table 1: Chemical Properties of 6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine

PropertyValue
CAS Number1354819-36-5
Molecular FormulaC₁₃H₁₀ClF₃N₂O
Molecular Weight302.68 g/mol
IUPAC Name6-chloro-4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methylpyridazine
Standard InChIInChI=1S/C13H10ClF3N2O/c1-7-9(6-12(14)19-18-7)10-5-8(13(15,16)17)3-4-11(10)20-2/h3-6H,1-2

Structural Features

The compound features several distinct structural elements that contribute to its chemical behavior and potential applications:

  • A pyridazine core ring system containing two adjacent nitrogen atoms in a six-membered aromatic ring, providing potential binding sites for various biological targets.

  • A chlorine atom at position 6 of the pyridazine ring that affects the electronic distribution across the molecule and serves as a potential site for nucleophilic substitution reactions.

  • A methyl group at position 3 of the pyridazine ring that contributes to the lipophilicity and may influence binding interactions through steric effects.

  • A 2-methoxy-5-(trifluoromethyl)-phenyl substituent at position 4 of the pyridazine ring, creating a complex three-dimensional structure with multiple potential interaction points.

  • The trifluoromethyl group on the phenyl ring, which enhances metabolic stability and lipophilicity, properties often desirable in drug development.

Synthesis and Reactivity

Chemical Reactivity

The reactivity of this compound can be inferred from its structural features:

  • The chlorine atom at position 6 of the pyridazine ring likely serves as an electrophilic site susceptible to nucleophilic substitution reactions.

  • The methoxy group on the phenyl ring can undergo O-demethylation under appropriate conditions, providing a potential site for further modifications.

  • The trifluoromethyl group typically exhibits high stability under most reaction conditions but influences the electronic properties of the phenyl ring.

  • The nitrogen atoms in the pyridazine core can act as hydrogen bond acceptors and may coordinate with Lewis acids or transition metals.

Structure-Activity Relationships

Comparison with Related Compounds

A comparison with structurally related compounds provides insights into potential structure-activity relationships:

  • The comparison with 4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine highlights the impact of the chlorine atom on molecular weight and potential reactivity.

  • The chlorine atom increases the molecular weight by approximately 35.5 g/mol compared to the non-chlorinated analog.

  • The presence of the chlorine atom typically enhances lipophilicity and may influence binding interactions with biological targets.

Table 2: Comparison with Structurally Related Compounds

CompoundKey DifferenceImpact on Properties
4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazineLacks chlorine at position 6Lower molecular weight, potentially different reactivity and binding profile
6-Bromo-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazineBromine instead of chlorineHigher molecular weight, potentially different leaving group ability
6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-ethylpyridazineEthyl instead of methyl at position 3Increased lipophilicity, different steric profile

Research Implications

Synthesis Development

Further research into efficient synthetic routes for 6-Chloro-4-(2-methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine would benefit from:

  • Exploration of green chemistry approaches to reduce environmental impact during production.

  • Development of catalytic methods to improve regioselectivity during key bond-forming steps.

  • Investigation of flow chemistry techniques for potential scale-up of synthesis.

Biological Activity Assessment

Comprehensive evaluation of this compound's biological activities would involve:

  • Screening against diverse biological targets to identify potential therapeutic applications.

  • Structure-activity relationship studies to determine which structural features are essential for any observed activities.

  • Metabolism studies to understand the compound's stability in biological systems and identify potential metabolites.

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